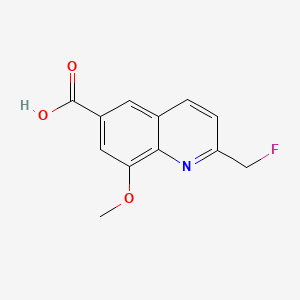
2-(Fluoromethyl)-8-methoxyquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Fluoromethyl)-8-methoxyquinoline-6-carboxylic acid is a fluorinated organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fluoromethyl)-8-methoxyquinoline-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of enzyme-catalyzed reactions for the selective introduction of fluorine atoms has gained attention due to its environmental benefits and high selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(Fluoromethyl)-8-methoxyquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
2-(Fluoromethyl)-8-methoxyquinoline-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Quinoline derivatives are known for their antimicrobial and anticancer properties, making this compound a potential candidate for drug development.
Industry: The compound can be used in the development of fluorescent probes and materials for imaging applications
Mechanism of Action
The mechanism of action of 2-(Fluoromethyl)-8-methoxyquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylquinoline-6-carboxylic acid
- 8-Methoxyquinoline-6-carboxylic acid
- 2-Fluoromethylquinoline
Uniqueness
The presence of both the fluoromethyl and methoxy groups in 2-(Fluoromethyl)-8-methoxyquinoline-6-carboxylic acid distinguishes it from other quinoline derivatives. The fluorine atom enhances the compound’s stability and bioavailability, while the methoxy group can influence its electronic properties and reactivity .
Properties
Molecular Formula |
C12H10FNO3 |
|---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
2-(fluoromethyl)-8-methoxyquinoline-6-carboxylic acid |
InChI |
InChI=1S/C12H10FNO3/c1-17-10-5-8(12(15)16)4-7-2-3-9(6-13)14-11(7)10/h2-5H,6H2,1H3,(H,15,16) |
InChI Key |
XIGPCUFFQWQPBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)O)C=CC(=N2)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


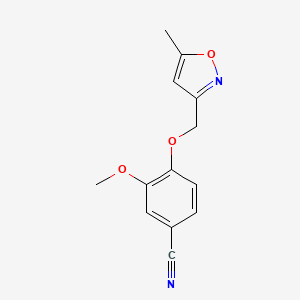
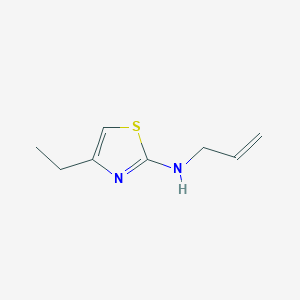
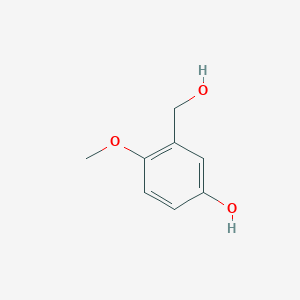
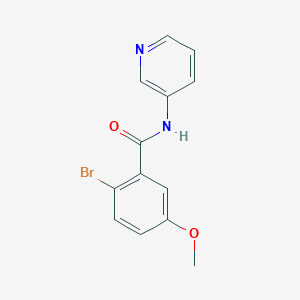
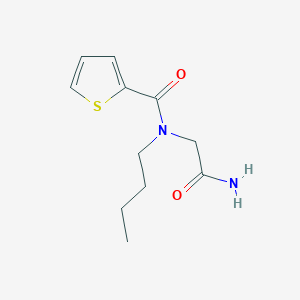
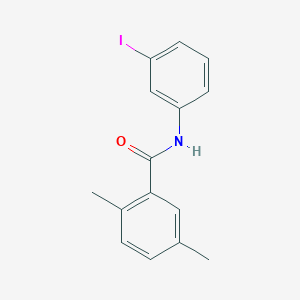
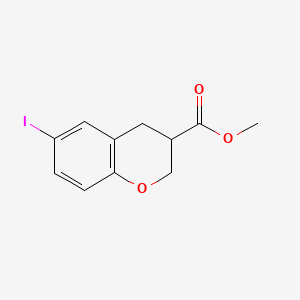
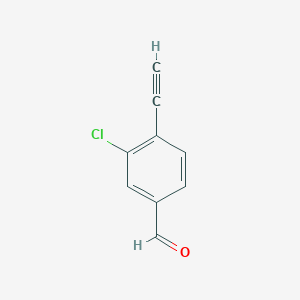
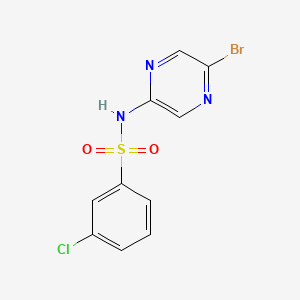
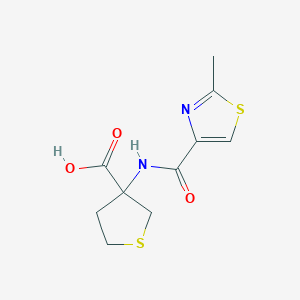
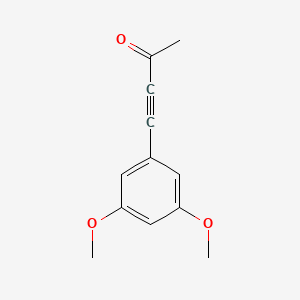
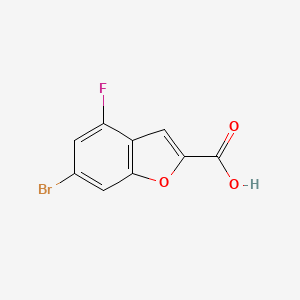
![4-({[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B14904117.png)

